1-Ethoxyethyl ether

Organometallic synthesis Grignard reagent solvent High-temperature ether solvent

1-Ethoxyethyl ether (IUPAC: 1-ethoxy-1-(1-ethoxyethoxy)ethane; CAS 80243-06-7), also referred to as bis(1-ethoxyethyl)ether, is a symmetrical acetal-type diether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol. Structurally, it comprises two 1-ethoxyethyl units linked through a central oxygen atom, yielding a colorless liquid with a predicted boiling point of 157.8 ± 15.0 °C, predicted density of 0.899 ± 0.06 g/cm³, and a computed LogP of 1.2.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
Cat. No. B8350489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyethyl ether
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCOC(C)OC(C)OCC
InChIInChI=1S/C8H18O3/c1-5-9-7(3)11-8(4)10-6-2/h7-8H,5-6H2,1-4H3
InChIKeyPPJVXZVTPWQOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxyethyl Ether (Bis(1-ethoxyethyl)ether, CAS 80243-06-7): Chemical Identity, Physical Properties, and Sourcing Baseline


1-Ethoxyethyl ether (IUPAC: 1-ethoxy-1-(1-ethoxyethoxy)ethane; CAS 80243-06-7), also referred to as bis(1-ethoxyethyl)ether, is a symmetrical acetal-type diether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol [1]. Structurally, it comprises two 1-ethoxyethyl units linked through a central oxygen atom, yielding a colorless liquid with a predicted boiling point of 157.8 ± 15.0 °C, predicted density of 0.899 ± 0.06 g/cm³, and a computed LogP of 1.2 [1][2]. The compound is miscible with water and common organic solvents such as ethanol and acetone [2]. It serves dual roles in both academic and industrial settings: as a higher-boiling ether solvent for organometallic protocols and as a reagent for introducing the acid-labile 1-ethoxyethyl (EE) protecting group onto hydroxyl and imidazole nitrogen functionalities [2][3].

Why 1-Ethoxyethyl Ether Cannot Be Interchanged with Diethyl Ether, THP Ethers, or t-BOC Reagents Without Compromising Process Specifications


Generic substitution fails because 1-ethoxyethyl ether occupies a quantifiably distinct position across multiple orthogonal selection axes—boiling point, deprotection kinetics, and activation energy—that collectively determine its suitability for specific protocols. Relative to diethyl ether (bp 34.6 °C), 1-ethoxyethyl ether provides a boiling point elevation of approximately 123 °C, enabling organometallic reactions at temperatures unattainable with the lower homolog [1]. Within the acetal protecting group family, the EE group exhibits an intermediate deprotection rate (TMS > MME >> EE > THP >> MOM) under silica-alumina gel catalysis, meaning that neither faster (TMS, MME) nor slower (THP, MOM) analogs can replicate its selectivity window in orthogonal deprotection strategies [2]. In photoresist applications, the EE group's deprotection activation energy (8.90 kcal/mol) is only 38% of that required for t-BOC (23.65 kcal/mol), enabling room-temperature patterning that t-BOC-based resists cannot achieve without elevated thermal input [3]. These differences are not incremental—they represent discrete, experimentally verified thresholds that preclude simple one-for-one replacement without altering reaction outcomes, thermal budgets, or process compatibility.

1-Ethoxyethyl Ether: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Boiling Point Elevation of ~123 °C Over Diethyl Ether Enables High-Temperature Organometallic Protocols

1-Ethoxyethyl ether exhibits a predicted boiling point of 157.8 ± 15.0 °C, representing an elevation of approximately 123 °C relative to diethyl ether (34.6 °C, literature value) [1][2]. This thermal window allows Grignard-type and organometallic reactions to be conducted at temperatures where diethyl ether would be at or beyond reflux, expanding the accessible reaction space for sluggish oxidative additions or low-reactivity substrates without switching to higher-polarity solvents such as THF or diglyme that may alter chemoselectivity .

Organometallic synthesis Grignard reagent solvent High-temperature ether solvent

Intermediate Deprotection Rate (EE Positioned Between MME and THP) Enables Orthogonal Selective Deprotection in Polyfunctional Substrates

A systematic head-to-head investigation of silica-alumina gel-catalyzed ether cleavage established the relative deprotection rate order as TMS > MME >> EE > THP >> MOM, with the '>>' notation indicating a substantial rate differential between MME and EE, and a smaller differential between EE and THP [1]. The EE group thus occupies a kinetically distinct intermediate position: it is removed significantly more slowly than the highly labile TMS and MME groups, yet measurably faster than THP and substantially faster than the sluggish MOM group. This kinetic resolution enables the selective mono-deprotection of EE groups in the presence of THP or MOM ethers, or conversely the selective retention of EE groups when TMS or MME groups are cleaved, a capability exploited in the efficient selective deprotection of mixed-protecting-group diol and glycerol derivatives [1].

Protecting group strategy Orthogonal deprotection Hydroxyl protection Silica-alumina gel catalysis

Deprotection Activation Energy of 8.90 kcal/mol for EOE Resists vs. 23.65 kcal/mol for t-BOC Resists Enables Room-Temperature Lithographic Patterning

In-situ FT-IR spectroscopic monitoring of chemically amplified resist deprotection during 248 nm exposure directly compared poly(p-hydroxystyrene) (PHS) protected with ethoxyethyl (EOE) groups versus tert-butoxycarbonyl (t-BOC) groups at room temperature (23 °C) [1]. The EOE deprotection reaction exhibited an activation energy of 8.90 kcal/mol, compared to 23.65 kcal/mol for t-BOC—a 2.66-fold difference [1]. This thermodynamic advantage translates directly into process conditions: EOE resists enable patterning at ambient temperatures of 20 °C or higher, while t-BOC resists require elevated temperatures of 70 °C or higher for comparable deprotection progress [1][2]. Additionally, the deblocking reaction order for acid concentration in EOE systems was determined to be very small (10⁻⁴), indicating that the deprotection rate is nearly independent of photoacid concentration, a property that contributes to improved lithographic uniformity [2].

Chemically amplified photoresist DUV lithography Deprotection kinetics Activation energy

Room-Temperature Complete Deprotection of EE Group by Photogenerated Acid Enables Stabilizer-Free, Two-Component Resist Formulations

The 1-ethoxyethyl (1EE) acetal group undergoes facile and complete deprotection in the presence of photogenerated acid at room temperature, a property attributed to the volatility of the acetaldehyde and ethanol cleavage byproducts that drive the deprotection equilibrium to completion [1]. This volatility-driven irreversibility distinguishes EE from acetal protecting groups that generate non-volatile or less volatile cleavage fragments, which can recombine or cause airborne base contamination issues. Leveraging this property, a simple two-component resist system comprising polyvinylphenol partially protected with 1-ethoxyethyl groups and a photoacid generator achieved excellent lithographic performance without requiring stabilizer additives [1]. In contrast, the patent literature explicitly identifies that 2-tetrahydropyranyl (THP) and 1-ethoxyethyl groups are both so reactive toward photogenerated acid that elimination can proceed spontaneously before post-exposure bake, causing dimensional instability; however, the EE group's volatile cleavage products provide a self-limiting advantage in terms of deprotection completeness and reduced outgassing-related pattern degradation [2].

Chemically amplified resist Delay-free deprotection Photoacid generator Lithography process robustness

Shared CuCl₂·2H₂O-Catalyzed Deprotection Conditions with THP Ethers Enables Unified Synthetic Workflows for Mixed-Protecting-Group Intermediates

Both tetrahydropyranyl (THP) ethers and 1-ethoxyethyl (EE) ethers are efficiently removed under identical catalytic conditions: refluxing in 95% EtOH or Me₂CO–H₂O (95:5) in the presence of 2–5 mol% copper(II) chloride dihydrate [1]. This shared deprotection chemistry is practically significant because it allows synthetic intermediates bearing both EE and THP protecting groups on different hydroxyl sites to be deprotected in a single operation, or for EE groups to be cleaved under the same mild, non-acidic conditions already validated for THP removal in a given process [1]. Importantly, the CuCl₂·2H₂O method was also found to hydrolyze tert-butyldimethylsilyl (TBDMS) ethers, providing a cautionary boundary condition for orthogonal strategy design [1].

Deprotection methodology Copper catalysis THP/EE orthogonal chemistry Synthetic workflow integration

1-Ethoxyethyl Ether: Evidence-Backed Research and Industrial Application Scenarios for Procurement Justification


High-Temperature Grignard and Organolithium Reactions Requiring Low-Polarity Aprotic Solvent Environment

When a Grignard or organolithium protocol requires sustained temperatures above 35 °C—for instance, to overcome activation barriers in oxidative addition to aryl chlorides or to solubilize poorly reactive substrates—1-ethoxyethyl ether provides an ether solvent with a predicted boiling point approximately 123 °C higher than diethyl ether [1]. This allows the reaction to proceed at elevated temperatures without transitioning to higher-polarity solvents such as THF (bp 66 °C) or diglyme (bp 162 °C), which can alter organometallic reagent aggregation states and chemoselectivity. The low polarity and aprotic nature of the diether environment are preserved, maintaining the stabilizing ether–magnesium coordination essential for Grignard reagent integrity [1][2].

Orthogonal Protecting Group Strategies in Complex Natural Product or Pharmaceutical Intermediate Synthesis

In multi-step syntheses of polyhydroxylated targets (e.g., macrolides, nucleoside analogs, or complex terpenoids), the intermediate deprotection rate of the EE group—positioned between the faster MME/TMS and the slower THP/MOM groups in reactivity—enables its selective removal in the presence of more robust protecting groups (THP, MOM) or its selective retention when more labile groups (TMS, MME) are cleaved first [1]. This kinetic addressability, validated in mixed-protecting-group diol and glycerol substrates, provides a distinct selectivity window that no single alternative acetal protecting group can replicate [1]. Additionally, EE and THP groups can be globally deprotected under shared CuCl₂·2H₂O conditions, simplifying end-game deprotection sequences [2].

Room-Temperature, Stabilizer-Free Chemically Amplified Photoresist Formulations for 248 nm DUV Lithography

For semiconductor manufacturers and resist material developers working with 248 nm KrF lithography, 1-ethoxyethyl-protected polyvinylphenol resins enable room-temperature patterning without post-exposure bake thermal overhead [1][2]. The activation energy advantage (8.90 kcal/mol for EOE vs. 23.65 kcal/mol for t-BOC) translates to a minimum patterning temperature of 20 °C versus 70 °C, reducing thermal diffusion of photoacid and improving critical dimension control [2]. The volatility of the acetaldehyde/ethanol cleavage products drives the deprotection to completion without stabilizer additives, simplifying resist formulation to a two-component system (protected resin + photoacid generator) and reducing raw material procurement complexity [1].

Imidazole Nitrogen Protection in Medicinal Chemistry for Regioselective Functionalization

The 1-ethoxyethyl group has been established as an effective protecting group for imidazole nitrogen, enabling regioselective metalation and subsequent electrophilic functionalization at the C-2 or C-5 positions of the imidazole ring [1]. Kinetic analysis of N-ethoxybenzylimidazole derivatives demonstrated accelerated rates of hydrolysis under mild aqueous acidic conditions, confirming the group's suitability for protection–functionalization–deprotection sequences under conditions compatible with acid-sensitive pharmacophores [1]. This application is particularly relevant for medicinal chemistry programs synthesizing imidazole-containing kinase inhibitors, antifungal agents, and angiotensin II receptor blockers, where regioselective imidazole elaboration is a critical synthetic challenge.

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